

preliminary in vitro characterization of L82-G17

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **L82-G17**

Cat. No.: **B15586069**

[Get Quote](#)

L82-G17: An In-Depth In Vitro Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro characterization of **L82-G17**, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). The data and methodologies presented herein are compiled from peer-reviewed research to facilitate further investigation and application of this compound in cancer research and drug development.

Core Compound Characteristics

L82-G17 is a small molecule inhibitor that has demonstrated significant and selective activity against DNA ligase I.[1][2] It represents a valuable tool for probing the catalytic activity and cellular functions of LigI.[1][2]

Property	Value	Reference
CAS Number	92285-87-5	[3]
Molecular Formula	C ₁₁ H ₉ ClN ₄ O ₂	[3]
Molecular Weight	264.7 g/mol	[3]
Mechanism of Action	Uncompetitive inhibitor of DNA Ligase I	[1][4]
Target Step	Step 3: Phosphodiester bond formation	[1][2][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from the in vitro characterization of **L82-G17**.

Table 1: Enzyme Kinetics of L82-G17 against DNA Ligase I

Kinetic parameters were determined using fluorescence-based ligation assays. The data demonstrates that **L82-G17** reduces both the Vmax and Km of DNA ligase I, which is characteristic of uncompetitive inhibition.[1]

Condition	Vmax (pmol/min)	Km (μM)
DNA Ligase I alone	0.9	1.4
+ L82-G17 (20 μM)	Decreased	Decreased
+ L82-G17 (200 μM)	Further Decreased	Further Decreased

Source: Howes TRL, et al.

DNA Repair (Amst). 2017.[1]

Table 2: Selectivity Profile of L82-G17

The selectivity of **L82-G17** was assessed against other human DNA ligases at a concentration of 200 μ M.

DNA Ligase Isoform	% Inhibition (at 200 μ M)
DNA Ligase I (LigI)	Significant Inhibition
DNA Ligase III (LigIII)	Minimal Inhibition
DNA Ligase IV (LigIV)	No Inhibition

Source: Howes TRL, et al. DNA Repair (Amst). 2017.^[1]

Table 3: Cellular Effects of L82-G17

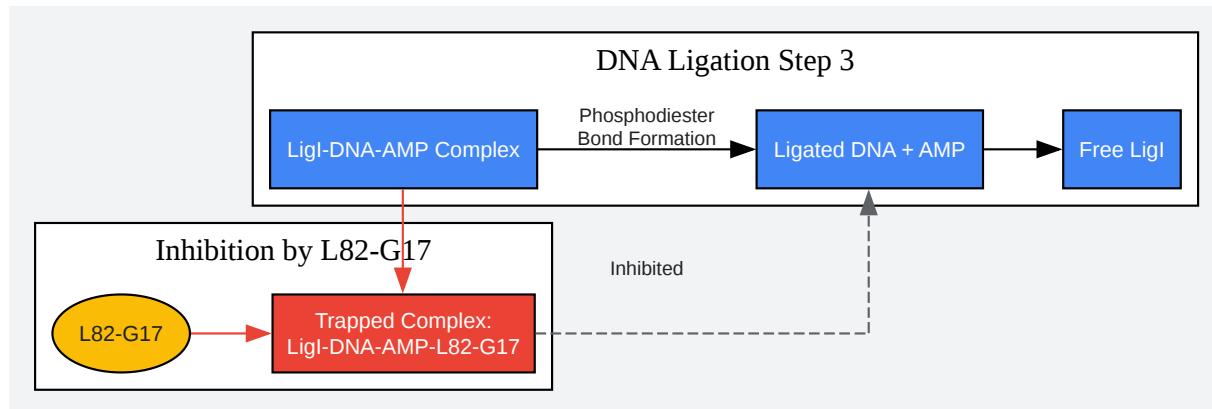
The cellular consequences of LigI inhibition by **L82-G17** were evaluated in various cancer cell lines.

Assay	Cell Line	Concentration	Result
Cell Proliferation (MTT Assay)	HeLa	20 μ M	~70% reduction in cell number
DNA Synthesis (BrdU Incorporation)	HeLa	Not specified	Modest reduction
DNA Damage (γ H2AX foci)	HeLa	Not specified	Induction of DNA damage foci

Source: Howes TRL, et al. DNA Repair (Amst). 2017.^[1]

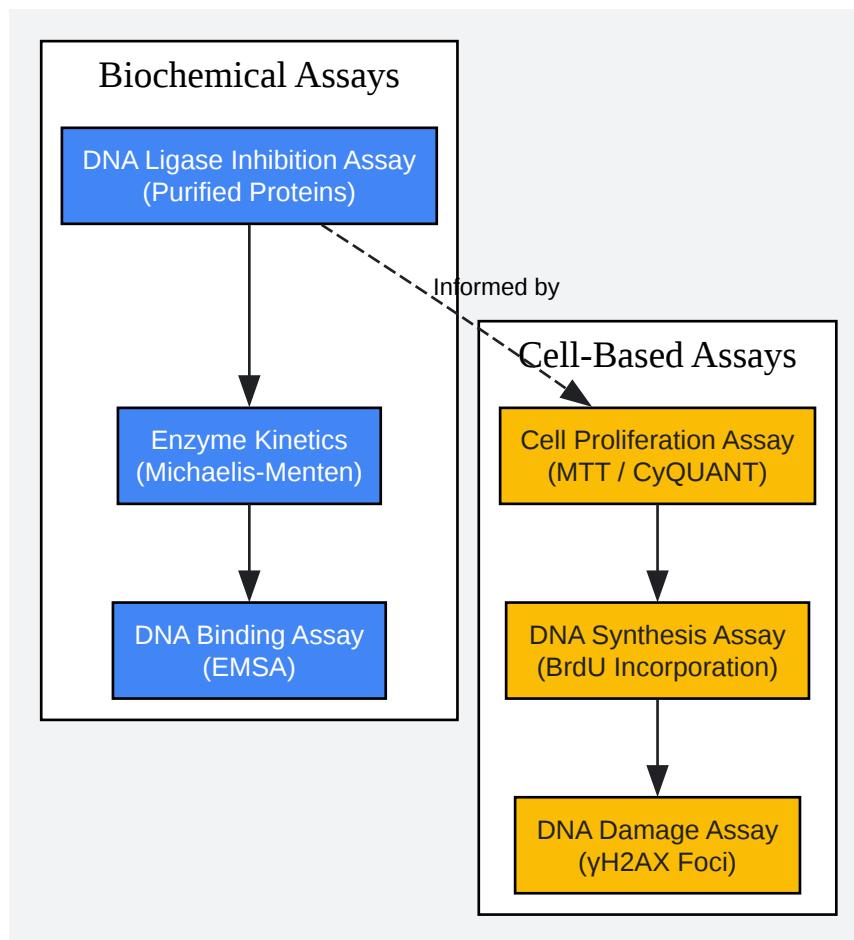
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **L82-G17** and the general workflow for its in vitro characterization.



[Click to download full resolution via product page](#)

Caption: Mechanism of **L82-G17** uncompetitive inhibition of DNA Ligase I.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the in vitro characterization of **L82-G17**.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of **L82-G17**, based on the protocols described in the primary literature.

DNA Ligation Assay

- Objective: To determine the inhibitory effect of **L82-G17** on the activity of purified human DNA ligases.
- Materials:
 - Purified human DNA Ligase I, III, and IV.
 - Fluorescently labeled nicked DNA substrate.
 - **L82-G17** dissolved in DMSO.
 - Assay buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 50 µg/ml BSA.
- Procedure:
 - DNA ligases (500 fmol for LigI and LigIII, 2 pmol for LigIV) were pre-incubated with 200 µM of **L82-G17** or DMSO (vehicle control) for 30 minutes at 25°C in the assay buffer.
 - The ligation reaction was initiated by the addition of 1 pmol of the fluorescent nicked DNA substrate.
 - The reaction mixture was incubated for 5 minutes at 25°C.
 - The reaction was stopped, and the products were analyzed by denaturing polyacrylamide gel electrophoresis.
 - The amount of ligated product was quantified using a fluorescence imager.

Enzyme Kinetic Analysis

- Objective: To determine the kinetic parameters (Vmax and Km) of DNA Ligase I in the presence and absence of **L82-G17**.
- Procedure:
 - Fluorescence-based ligation assays were performed as described above with varying concentrations of the nicked DNA substrate.
 - Reactions were carried out in the absence of **L82-G17** and in the presence of 20 μ M and 200 μ M **L82-G17**.
 - Initial reaction velocities (pmol/min) were measured for each substrate concentration.
 - The data were fitted to the Michaelis-Menten equation to determine Vmax and Km.
 - Lineweaver-Burk plots were generated from the same data to visualize the mechanism of inhibition.

Cell Proliferation (MTT) Assay

- Objective: To assess the effect of **L82-G17** on the proliferation and viability of cancer cells.
- Materials:
 - HeLa cells.
 - Complete growth medium (e.g., DMEM with 10% FBS).
 - **L82-G17**.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Procedure:
 - HeLa cells were seeded in 96-well plates and allowed to adhere overnight.

- The cells were treated with various concentrations of **L82-G17** (e.g., up to 20 μ M) or DMSO control for 72 hours.
- After the incubation period, MTT solution was added to each well and incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
- The medium was removed, and the formazan crystals were dissolved in a solubilization buffer.
- The absorbance was measured at 570 nm using a microplate reader.
- Cell viability was expressed as a percentage of the DMSO-treated control cells.

DNA Damage (γ H2AX Foci) Assay

- Objective: To detect the formation of DNA double-strand breaks induced by **L82-G17** treatment.
- Materials:
 - HeLa cells.
 - **L82-G17**.
 - Fixation solution (e.g., 4% paraformaldehyde).
 - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
 - Primary antibody against phosphorylated H2AX (γ H2AX).
 - Fluorescently labeled secondary antibody.
 - DAPI for nuclear counterstaining.
- Procedure:
 - HeLa cells were grown on coverslips and treated with **L82-G17** for a specified time.
 - The cells were fixed and then permeabilized.

- The cells were incubated with the primary anti- γ H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
- The coverslips were mounted on slides with a mounting medium containing DAPI.
- The formation of γ H2AX foci was visualized and quantified using fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [preliminary in vitro characterization of L82-G17]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15586069#preliminary-in-vitro-characterization-of-l82-g17>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com